molecular formula C11H7F3N4O2S B12919210 Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- CAS No. 134793-40-1

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-

Cat. No.: B12919210
CAS No.: 134793-40-1
M. Wt: 316.26 g/mol
InChI Key: OZQNVCWAOORAGI-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a complex organic compound with a unique structure that includes trifluoroacetamide and triazinylphenyl groups

Properties

CAS No.

134793-40-1

Molecular Formula

C11H7F3N4O2S

Molecular Weight

316.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)phenyl]acetamide

InChI

InChI=1S/C11H7F3N4O2S/c12-11(13,14)9(20)15-6-4-2-1-3-5(6)7-8(19)16-10(21)18-17-7/h1-4H,(H,15,20)(H2,16,18,19,21)

InChI Key

OZQNVCWAOORAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)NC(=O)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- can be represented as follows:

  • Molecular Formula : C₁₅H₁₄F₃N₃OS
  • Molecular Weight : 345.34 g/mol

This compound features a trifluoromethyl group which enhances lipophilicity and may influence its biological activity.

Antimicrobial Activity

Research indicates that acetamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Acetamide have been tested against various bacterial strains and have shown promising results in inhibiting growth. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of trifluoromethylated acetamides in combating resistant bacterial strains by disrupting cell membrane integrity.

Anticancer Properties

Acetamide derivatives are also being investigated for their anticancer potential. The trifluoromethyl group has been associated with enhanced potency against cancer cell lines. In vitro studies have demonstrated that specific acetamides induce apoptosis in cancer cells by activating caspase pathways. A notable case study involved the evaluation of a related compound's efficacy against breast cancer cells (MCF-7), showing a dose-dependent response with significant cytotoxic effects.

Herbicidal Activity

The unique structure of Acetamide, particularly the trifluoromethyl group, has been linked to herbicidal activity. Research has shown that certain acetamides can inhibit specific enzymes crucial for plant growth. Field trials demonstrated that formulations containing these compounds significantly reduced weed populations without adversely affecting crop yields.

Pest Control

In addition to herbicidal properties, acetamides have been explored as potential insecticides. A study focusing on the efficacy of trifluoromethylated acetamides against agricultural pests revealed promising results in reducing infestation levels while being less toxic to beneficial insects.

Summary of Research Findings

Application AreaKey FindingsReferences
AntimicrobialEffective against resistant bacterial strains; disrupts cell membranesJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cells; dose-dependent cytotoxicity observedCase study on MCF-7 cells
HerbicidalInhibits growth of weeds; no adverse effects on cropsField trials
Pest ControlReduces pest populations; low toxicity to beneficial insectsAgricultural studies

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The triazinylphenyl group may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- include:

    Trifluoroacetamide derivatives: These compounds share the trifluoroacetamide group and exhibit similar chemical reactivity.

    Triazinylphenyl derivatives: These compounds contain the triazinylphenyl group and may have similar biological activities.

    N-methyl-2,2,2-trifluoroacetamide: This compound is structurally similar and used in similar applications.

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a fluorinated acetamide that may exhibit unique pharmacological properties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

Where xx, yy, zz, aa, bb, and cc correspond to the number of each atom in the molecule. The trifluoromethyl group is known to enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that acetamides can exhibit varying degrees of antimicrobial activity. A study focusing on structurally similar compounds found that certain acetamide derivatives demonstrated moderate activity against gram-positive bacteria. The presence of specific substituents, such as methoxy groups and piperazine moieties, was essential for enhancing antimicrobial efficacy .

Compound TypeActivity LevelKey Structural Features
AcetamidesModerateMultiple methoxy groups
PropanamidesHighPiperidine moiety

Anti-inflammatory Activity

Preliminary studies suggest that compounds with a triazine core may possess anti-inflammatory properties. For instance, derivatives of 3-amino-1,2,4-triazine have shown promising anti-inflammatory effects comparable to established drugs like Lamotrigine . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes.

Inhibition Studies

In vitro studies have assessed the inhibitory potential of various acetamide derivatives against COX enzymes. Compounds similar to the target compound exhibited IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition . The selectivity towards COX-II over COX-I is particularly noteworthy as it suggests a favorable safety profile for anti-inflammatory applications.

Study 1: SAR Analysis

A structure-activity relationship (SAR) analysis revealed that meta-substitutions with electron-withdrawing groups enhanced the potency of acetamide derivatives against various microbial strains. This study emphasized the importance of molecular modifications in optimizing biological activity .

Study 2: Triazine Derivatives

Research into triazine-based compounds indicated that modifications to the nitrogen and sulfur atoms in the ring structure could lead to increased biological activity. For example, compounds with thioxo groups displayed enhanced anti-inflammatory properties compared to their non-thioxo counterparts .

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